molecular formula C15H20O2 B12640023 10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine

10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine

Cat. No.: B12640023
M. Wt: 232.32 g/mol
InChI Key: ZKAZRTHCHMUZKT-UHFFFAOYSA-N
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Description

10-Methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine is an organic compound with a unique structure that includes a benzoxecine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted benzene derivative with a suitable cyclizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxecine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

10-Methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine is unique due to its specific ring structure and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine

InChI

InChI=1S/C15H20O2/c1-12-5-3-7-13-11-14(16-2)8-9-15(13)17-10-4-6-12/h6,8-9,11H,3-5,7,10H2,1-2H3

InChI Key

ZKAZRTHCHMUZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCOC2=C(CCC1)C=C(C=C2)OC

Origin of Product

United States

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